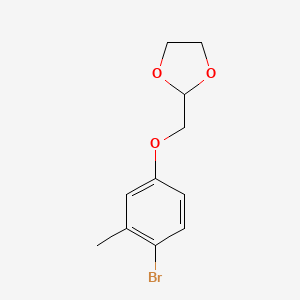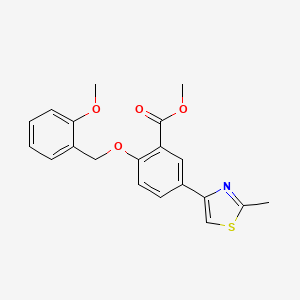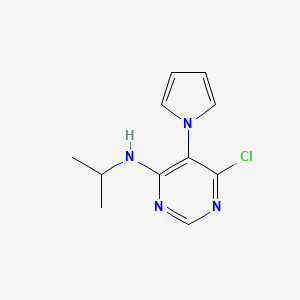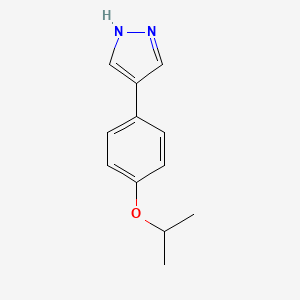
2-((4-Bromo-3-methylphenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-3-metilfenoxi)metil)-1,3-dioxolano es un compuesto orgánico que pertenece a la clase de los dioxolanos. Se caracteriza por la presencia de un átomo de bromo, un grupo metilo y un grupo fenoxi unidos a un anillo de dioxolano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((4-bromo-3-metilfenoxi)metil)-1,3-dioxolano típicamente involucra la reacción de 4-bromo-3-metilfenol con un precursor de dioxolano adecuado. Un método común es la síntesis de éter de Williamson, donde 4-bromo-3-metilfenol reacciona con un derivado de dioxolano en presencia de una base fuerte como el hidruro de sodio o el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente aprótico como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y rentabilidad. Los reactores de flujo continuo y los sistemas automatizados podrían emplearse para garantizar la calidad y la eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((4-Bromo-3-metilfenoxi)metil)-1,3-dioxolano puede sufrir diversas reacciones químicas, incluyendo:
Sustitución nucleofílica: El átomo de bromo puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El grupo metilo puede ser oxidado a un ácido carboxílico o un aldehído usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El compuesto puede ser reducido para eliminar el átomo de bromo o para convertir el grupo fenoxi en un fenol.
Reactivos y condiciones comunes
Sustitución nucleofílica: Azida de sodio (NaN₃) en dimetilformamida (DMF) a temperatura ambiente.
Oxidación: Permanganato de potasio (KMnO₄) en solución acuosa bajo condiciones de reflujo.
Reducción: Hidruro de aluminio y litio (LiAlH₄) en éter anhidro a bajas temperaturas.
Principales productos formados
Sustitución nucleofílica: Formación de 2-((4-azido-3-metilfenoxi)metil)-1,3-dioxolano.
Oxidación: Formación de ácido 2-((4-bromo-3-metilfenoxi)metil)-1,3-dioxolano-4-carboxílico.
Reducción: Formación de 2-((4-metilfenoxi)metil)-1,3-dioxolano.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones enzima-sustrato.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos dirigidos a vías moleculares específicas.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Bromo-3-metilfenoxi)metil)-1,3-dioxolano no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus grupos bromo y fenoxi. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a diversos efectos bioquímicos y fisiológicos. Se necesita más investigación para dilucidar las vías precisas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Bromo-3-metilfenoxi)etan-1-amina: Un derivado con un grupo etanamina en lugar de un anillo de dioxolano.
4-Bromo-3-metilfenoxietanol: Un compuesto con un grupo hidroxilo en lugar de un anillo de dioxolano.
Ácido 2-(4-Bromo-3-metilfenoxi)acético: Un derivado con un grupo ácido acético en lugar de un anillo de dioxolano.
Unicidad
2-((4-Bromo-3-metilfenoxi)metil)-1,3-dioxolano es único debido a la presencia del anillo de dioxolano, que confiere propiedades químicas y reactividad específicas. Esta característica estructural lo distingue de otros compuestos similares y lo convierte en un intermedio valioso en la síntesis orgánica y un posible candidato para diversas aplicaciones en la investigación científica.
Propiedades
IUPAC Name |
2-[(4-bromo-3-methylphenoxy)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-8-6-9(2-3-10(8)12)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCWYYYDMBVIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2OCCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)





![4,5,6,7-Tetrahydrooxazolo[5,4-b]pyridine](/img/structure/B11788283.png)



![3,7,8-Trichloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11788316.png)

![3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11788321.png)

